N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
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Description
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H25ClFN7O3S and its molecular weight is 570.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Activity
The research led by Francis et al. (1991) explores tricyclic heterocycles related to 2-arylpyrazoloquinolinones, with structures showing high affinity for the benzodiazepine receptor. This study presents the synthesis of compounds with notable binding affinities to the benzodiazepine receptor, laying a foundation for the development of potent benzodiazepine antagonists. The methodology includes novel synthetic routes, highlighting the compound's role in enhancing our understanding of receptor-ligand interactions and the potential for creating therapeutic agents (Francis et al., 1991).
Antimicrobial and Antifungal Activity
The synthesis of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, as conducted by Hassan (2013), delves into the antimicrobial and antifungal potential of these compounds. This research not only underscores the compound's relevance in combating microbial infections but also contributes to the discovery of new therapeutic agents with improved efficacy against a range of pathogens (Hassan, 2013).
Insecticidal Assessment
Investigations into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, as conducted by Fadda et al. (2017), reveal the potential of these compounds in agricultural applications. This study not only highlights the compound's utility in pest management strategies but also its role in the synthesis of environmentally friendly insecticidal agents (Fadda et al., 2017).
Radiosynthesis for Imaging
The work by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein with PET, showcases the compound's significance in advancing diagnostic imaging techniques. This research not only enhances our understanding of the molecular mechanisms underlying various diseases but also aids in the development of diagnostic tools for early detection and monitoring of disease progression (Dollé et al., 2008).
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides by Sunder and Maleraju (2013) explores the anti-inflammatory activity of synthesized derivatives. This study contributes to the identification and development of new anti-inflammatory agents, potentially offering more effective and targeted therapeutic options for managing inflammation (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFN7O3S/c1-14-9-15(2)34(32-14)8-7-23-31-25-17-11-21(37-3)22(38-4)12-20(17)30-26(35(25)33-23)39-13-24(36)29-19-6-5-16(27)10-18(19)28/h5-6,9-12H,7-8,13H2,1-4H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZTSLMKHAOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=C(C=C(C=C5)Cl)F)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.